molecular formula C9H10Cl2F3N B13185877 2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride

2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride

Cat. No.: B13185877
M. Wt: 260.08 g/mol
InChI Key: IOPRXQJEGUKLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amines It is characterized by the presence of a 3-chlorophenyl group and a trifluoropropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with similar structural features.

    1-(3-Chlorophenyl)piperazine: Another compound with a 3-chlorophenyl group, used in medicinal chemistry.

Uniqueness

2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride is unique due to the presence of the trifluoropropylamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.

Properties

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

2-(3-chlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c10-7-3-1-2-6(4-7)8(5-14)9(11,12)13;/h1-4,8H,5,14H2;1H

InChI Key

IOPRXQJEGUKLDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)C(F)(F)F.Cl

Origin of Product

United States

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